molecular formula C15H9N3O6S B2678534 Benzo[d]thiazol-2-ylmethyl 3,5-dinitrobenzoate CAS No. 391228-53-8

Benzo[d]thiazol-2-ylmethyl 3,5-dinitrobenzoate

Cat. No.: B2678534
CAS No.: 391228-53-8
M. Wt: 359.31
InChI Key: RWCDNRAOQJSEOK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The thiazole ring in the structure is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

While specific chemical reactions involving “Benzo[d]thiazol-2-ylmethyl 3,5-dinitrobenzoate” are not available, benzothiazole derivatives have been found to exhibit a wide spectrum of pharmacologic effects, including anti-inflammatory, antibacterial, antiviral, antioxidant, and immunomodulatory properties .

Scientific Research Applications

Antibacterial and Antifungal Activities

Benzo[d]thiazol-2-ylmethyl 3,5-dinitrobenzoate derivatives have been investigated for their potential antibacterial and antifungal activities. Research indicates that certain analogs within this chemical class exhibit promising antibacterial properties against pathogens such as Staphylococcus aureus and Bacillus subtilis, without being cytotoxic to mammalian cells. This suggests a potential for these compounds in developing new antimicrobial agents (Palkar et al., 2017). Additionally, novel benzothiazole pyrimidine derivatives have shown significant in vitro antibacterial and antifungal activities, outperforming standard drugs in some cases, which highlights their therapeutic potential (Maddila et al., 2016).

Catalytic Applications in Organic Synthesis

This compound and its derivatives are also explored in the context of organic synthesis. For instance, they have been used to facilitate the synthesis of palladium(II) benzothiazolin-2-ylidene complexes, which are effective catalysts for Heck coupling reactions. This application demonstrates the versatility of benzo[d]thiazol-2-ylmethyl derivatives in enhancing the efficiency of synthetic organic chemistry (Yen et al., 2006).

Anticancer Research

There is ongoing research into the anticancer properties of benzothiazole derivatives, including those related to this compound. Studies have identified several compounds within this class that exhibit anticancer activities, targeting various cancer cell lines such as glioma, lung adenocarcinoma, breast adenocarcinoma, and colorectal adenocarcinoma. These findings suggest a potential role for this compound derivatives in cancer therapy (Osmaniye et al., 2018).

Green Chemistry Synthesis

The synthesis of benzothiazole compounds, including this compound, has been aligned with principles of green chemistry to reduce environmental impact. Recent advances in this area focus on sustainable synthetic processes that minimize the use of hazardous substances and promote efficient resource use. Such research not only contributes to the development of new pharmaceuticals but also to the advancement of environmentally friendly chemical synthesis (Gao et al., 2020).

Corrosion Inhibition

Derivatives of this compound have been studied for their corrosion inhibition properties, especially for protecting carbon steel in acidic environments. These studies have revealed that such compounds can significantly reduce the rate of corrosion, making them valuable for industrial applications where metal preservation is critical (Hu et al., 2016).

Properties

IUPAC Name

1,3-benzothiazol-2-ylmethyl 3,5-dinitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O6S/c19-15(9-5-10(17(20)21)7-11(6-9)18(22)23)24-8-14-16-12-3-1-2-4-13(12)25-14/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCDNRAOQJSEOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)COC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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